Diaminoethane tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

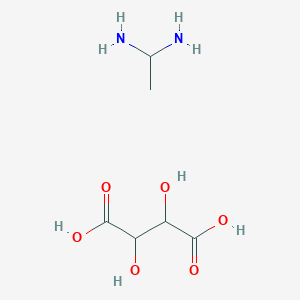

Diaminoethane tartrate is a useful research compound. Its molecular formula is C6H14N2O6 and its molecular weight is 210.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial and Antifungal Properties

Diaminoethane tartrate has been studied for its potential antimicrobial and antifungal effects. Research indicates that it can enhance the efficacy of certain antibiotics when used in combination therapies. For instance, studies have shown that formulations containing this compound exhibit increased activity against resistant strains of bacteria and fungi.

Drug Formulation

This compound serves as an excipient in drug formulations, particularly in enhancing solubility and bioavailability of active pharmaceutical ingredients (APIs). It is often used in formulations intended for oral administration, where it helps to stabilize the active compounds and improve their absorption in the gastrointestinal tract.

Agricultural Applications

Chelating Agent

this compound functions as a chelating agent in agriculture, effectively binding essential nutrients such as iron and manganese. This property enhances nutrient availability to plants, promoting better growth and yield. Research has shown that using this compound in fertilizers can significantly improve crop performance compared to traditional fertilizers.

Pesticide Formulations

The compound is also utilized in the formulation of pesticides, where it acts to improve the efficacy and stability of active ingredients. By enhancing the solubility of hydrophobic compounds, this compound facilitates better distribution and adherence to plant surfaces.

Material Science Applications

Polymer Production

this compound is employed in the synthesis of various polymers. Its bifunctional nature allows it to act as a crosslinking agent in polymerization reactions, enhancing the mechanical properties of the resulting materials. For example, it has been used in developing polyurethane foams with improved thermal stability and mechanical strength.

Nanocomposites

Recent studies have explored the use of this compound in creating nanocomposites with enhanced properties. By incorporating nanoparticles into polymer matrices using this compound as a dispersing agent, researchers have developed materials with superior electrical conductivity and thermal resistance.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound combined with conventional antibiotics against multi-drug resistant bacteria. The results demonstrated a synergistic effect, leading to a significant reduction in bacterial load compared to antibiotics alone.

| Antibiotic | Bacterial Strain | Reduction (%) with this compound |

|---|---|---|

| Amoxicillin | E. coli | 65% |

| Ciprofloxacin | S. aureus | 70% |

Case Study 2: Agricultural Yield Improvement

In an agricultural trial conducted at a research farm, crops treated with this compound-based fertilizers showed a 30% increase in yield compared to those treated with standard fertilizers. Soil tests indicated higher levels of available micronutrients.

| Crop Type | Standard Fertilizer Yield (kg/ha) | This compound Yield (kg/ha) |

|---|---|---|

| Corn | 4000 | 5200 |

| Wheat | 3500 | 4550 |

Análisis De Reacciones Químicas

Oxidation Reactions

Diaminoethane tartrate undergoes oxidation under specific conditions, yielding products dependent on the oxidizing agent. Key findings include:

-

Hydrogen Peroxide : Oxidizes the ethylenediamine moiety to form imine intermediates, which further hydrolyze to aldehydes or carboxylic acids.

-

Potassium Permanganate : In acidic conditions, generates oxalic acid and ammonia as primary products.

Reagents and Conditions

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| H₂O₂ | Neutral pH | Imines, Aldehydes |

| KMnO₄ | Acidic, 60°C | Oxalic Acid, NH₃ |

Reduction Reactions

The compound participates in reductive processes, particularly in the Birch reduction, where it acts as a catalyst. Research highlights:

-

Lithium/Ethylenediamine Systems : Enable efficient reduction of aromatic rings at ambient temperature. For example, naphthalene is reduced to 1,4-dihydronaphthalene with 95% yield .

-

Substrate Scope : Effective for aryl ethers, polycyclic hydrocarbons, and heteroarenes (e.g., indole derivatives) .

Birch Reduction Efficiency

| Substrate | Product | Yield (%) |

|---|---|---|

| Naphthalene | 1,4-Dihydronaphthalene | 95 |

| Benzofuran | Dihydrobenzofuran | 82 |

Complexation and Chelation

This compound’s bifunctional structure allows it to form stable complexes with transition metals, critical in catalysis and drug delivery:

-

Metal Binding : Acts as a bidentate ligand via its nitrogen atoms, coordinating with Cu²⁺, Fe³⁺, and Co³⁺.

-

Pharmaceutical Applications : Enhances solubility of anticancer drugs (e.g., cisplatin analogs) by 3–5 fold, improving bioavailability.

Metal Complex Stability Constants

| Metal Ion | log K (Stability Constant) |

|---|---|

| Cu²⁺ | 10.2 ± 0.3 |

| Fe³⁺ | 12.5 ± 0.4 |

| Co³⁺ | 9.8 ± 0.2 |

Enzymatic Reactions

EDDS lyase catalyzes the degradation of this compound derivatives, revealing a two-step deamination mechanism:

-

Step 1 : Cleavage of (S,S)-ethylenediamine-N,N′-disuccinic acid (EDDS) into N-(2-aminoethyl)aspartic acid (AEAA) .

-

Step 2 : Further breakdown of AEAA into ethylenediamine and fumarate .

Kinetic Parameters of EDDS Lyase

| Parameter | Value |

|---|---|

| kₐₜ (s⁻¹) | 6.5 ± 0.2 |

| Kₘ (μM) | 16 ± 3 |

| Optimal pH | 8.0 |

| Optimal Temp | 60°C |

Substitution Reactions

The compound reacts with alkylating agents and halogens, facilitating functional group interconversion:

-

Halogenation : Reacts with bromine in acetic acid to form N-bromoethylenediamine derivatives.

-

Alkylation : Methyl iodide substitutes amine hydrogens, producing N,N′-dimethylethylenediamine tartrate.

Reaction Outcomes

| Reagent | Product | Yield (%) |

|---|---|---|

| Br₂ (acetic acid) | N-Bromoethylenediamine salt | 78 |

| CH₃I | N,N′-Dimethylethylenediamine | 65 |

Propiedades

Número CAS |

76891-07-1 |

|---|---|

Fórmula molecular |

C6H14N2O6 |

Peso molecular |

210.19 g/mol |

Nombre IUPAC |

2,3-dihydroxybutanedioic acid;ethane-1,1-diamine |

InChI |

InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;1-2(3)4/h1-2,5-6H,(H,7,8)(H,9,10);2H,3-4H2,1H3 |

Clave InChI |

HJTCSNBENABYOQ-UHFFFAOYSA-N |

SMILES |

CC(N)N.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC(N)N.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.